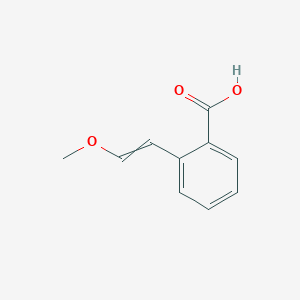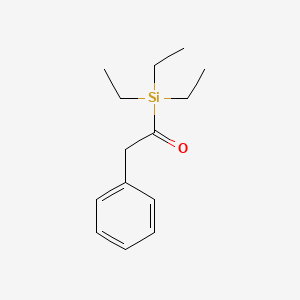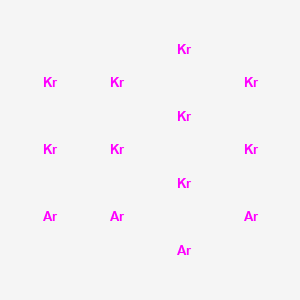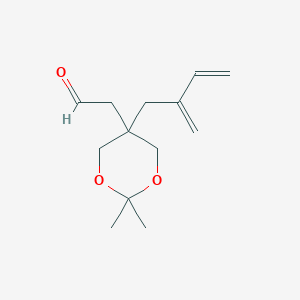
1,3-Dioxane-5-acetaldehyde, 2,2-dimethyl-5-(2-methylene-3-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxane-5-acetaldehyde, 2,2-dimethyl-5-(2-methylene-3-butenyl)- is an organic compound with the molecular formula C13H20O3. This compound is part of the 1,3-dioxane family, which is known for its stability and versatility in various chemical reactions. The structure of this compound includes a dioxane ring with an acetaldehyde group and a methylene-butenyl side chain, making it a unique and interesting molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-dioxanes often involves the use of activated carbon catalysts derived from natural sources such as corncob . The process includes the optimization of reaction parameters using techniques like the face-centered composite design (FCCD) of response surface methodology (RSM) to achieve high yields and purity .
化学反应分析
Types of Reactions
1,3-Dioxane-5-acetaldehyde, 2,2-dimethyl-5-(2-methylene-3-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using reagents such as H2/Ni, Zn/HCl, and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3/Py.
Reducing agents: H2/Ni, Zn/HCl, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
科学研究应用
1,3-Dioxane-5-acetaldehyde, 2,2-dimethyl-5-(2-methylene-3-butenyl)- has several scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis and reactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of biofuels and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Dioxane-5-acetaldehyde, 2,2-dimethyl-5-(2-methylene-3-butenyl)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the dioxane ring and the acetaldehyde group, which can participate in various chemical reactions. The specific pathways and targets depend on the context of its use, such as in catalysis or as a reactant in organic synthesis.
相似化合物的比较
Similar Compounds
1,3-Dioxane: A simpler analog without the acetaldehyde and methylene-butenyl groups.
5,5-Dimethyl-1,3-dioxane-2-ethanol: Another derivative with different functional groups.
5,5-Dimethyl-1,3-dioxane-2-one: Known for its use in various chemical reactions.
Uniqueness
The presence of the acetaldehyde group and the methylene-butenyl side chain makes it more versatile in chemical reactions compared to simpler 1,3-dioxane derivatives .
属性
CAS 编号 |
212051-02-0 |
|---|---|
分子式 |
C13H20O3 |
分子量 |
224.30 g/mol |
IUPAC 名称 |
2-[2,2-dimethyl-5-(2-methylidenebut-3-enyl)-1,3-dioxan-5-yl]acetaldehyde |
InChI |
InChI=1S/C13H20O3/c1-5-11(2)8-13(6-7-14)9-15-12(3,4)16-10-13/h5,7H,1-2,6,8-10H2,3-4H3 |
InChI 键 |
RYWSVIVTHSBSHO-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(CO1)(CC=O)CC(=C)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


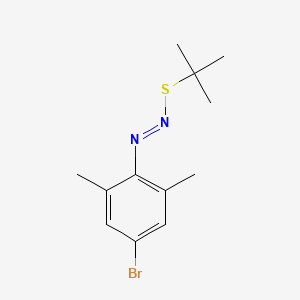
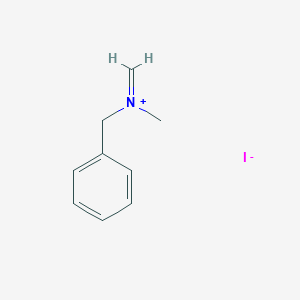
![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)
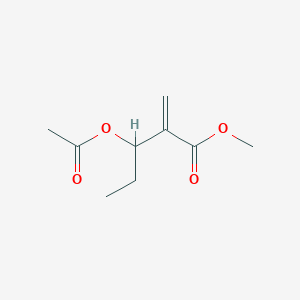
amino]-](/img/structure/B14261426.png)
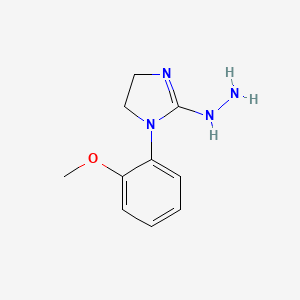
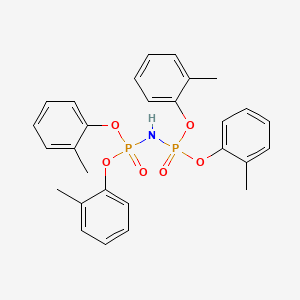

![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)


